9-Hete

Description

Properties

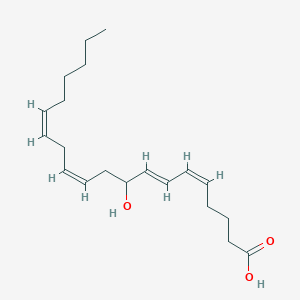

IUPAC Name |

(5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATOYYZUTNAWSA-OIZRIKEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347447 |

Source

|

| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70968-92-2, 79495-85-5 |

Source

|

| Record name | (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of 9-Hydroxyeicosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a member of the eicosanoid family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer progression. Its biosynthesis is complex, involving multiple enzymatic and non-enzymatic pathways that yield stereochemically distinct products. This technical guide provides an in-depth overview of the primary biosynthetic routes of this compound, including the lipoxygenase (LOX), cytochrome P450 (CYP), and non-enzymatic free radical-mediated pathways. Detailed experimental protocols for the characterization of these pathways and quantitative data on enzyme kinetics are presented to support further research and drug development efforts targeting this compound metabolism.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). Among these, the hydroxyeicosatetraenoic acids (HETEs) represent a significant group of inflammatory mediators. This compound, in particular, has garnered interest for its diverse biological activities. The production of this compound is not confined to a single cellular pathway but rather occurs through a network of enzymatic and non-enzymatic reactions, each contributing to the overall cellular and tissue levels of this lipid mediator. Understanding the nuances of these biosynthetic pathways is crucial for elucidating the role of this compound in health and disease and for the development of targeted therapeutic interventions.

Biosynthetic Pathways of this compound

The formation of this compound from arachidonic acid can be broadly categorized into three main pathways:

-

Lipoxygenase (LOX) Pathway: Primarily mediated by specific lipoxygenase enzymes.

-

Cytochrome P450 (CYP) Pathway: Involving various CYP monooxygenases.

-

Non-Enzymatic Pathway: Occurring via free radical-mediated lipid peroxidation.

These pathways differ in their enzymatic machinery, substrate specificity, and the stereochemistry of the resulting this compound product.

Lipoxygenase (LOX) Pathway

The lipoxygenase pathway is a major route for the enzymatic synthesis of HETEs. Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. While 5-LOX, 12-LOX, and 15-LOX are the most extensively studied in mammals, the existence and activity of a specific 9-lipoxygenase that directly converts arachidonic acid to 9-hydroperoxyeicosatetraenoic acid (9-HPETE), the precursor of this compound, is more prominent in plants. However, some mammalian lipoxygenases can produce this compound as a minor product. For instance, human 15-LOX-1 (ALOX15) primarily produces 15-HETE from arachidonic acid but also generates a smaller amount of 12-HETE and potentially other HETE isomers. The initial product of the lipoxygenase reaction, 9-HPETE, is a hydroperoxide that is subsequently reduced to the more stable alcohol, this compound, by cellular peroxidases such as glutathione peroxidases (GPXs). The enzymatic nature of this pathway results in the stereospecific formation of predominantly the (S)-enantiomer of this compound.

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of endogenous and exogenous compounds. Several CYP isoforms can metabolize arachidonic acid to produce HETEs and epoxyeicosatrienoic acids (EETs). The formation of conjugated diene HETEs, including this compound, can occur directly through the action of certain CYP isoforms.[1] While specific human CYP enzymes responsible for the direct production of this compound from arachidonic acid are not yet fully elucidated, studies on human megakaryocytic Dami cells have detected the formation of this compound, which was sensitive to a general CYP inhibitor, suggesting the involvement of CYP enzymes in this cell type.[2] The CYP-mediated hydroxylation of arachidonic acid can result in a mixture of both (R)- and (S)-enantiomers of this compound, with the ratio depending on the specific CYP isoform involved.

Non-Enzymatic Pathway (Lipid Peroxidation)

This compound can also be formed non-enzymatically through the free radical-mediated oxidation of arachidonic acid. This process, known as lipid peroxidation, is often initiated by reactive oxygen species (ROS) in conditions of oxidative stress. The free radical attack on arachidonic acid leads to the formation of various lipid hydroperoxides, including 9-HPETE, which are then reduced to their corresponding HETEs. A key characteristic of the non-enzymatic pathway is the lack of stereospecificity, resulting in the formation of a racemic mixture of (R)- and (S)-9-HETE.[1] The presence of racemic this compound in biological samples can serve as a marker of oxidative stress.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound from arachidonic acid is a multi-step process involving different enzymes and cellular compartments. The following diagrams illustrate the major biosynthetic pathways and a general workflow for studying this compound production.

Quantitative Data

Quantitative kinetic parameters for the biosynthesis of this compound are essential for understanding the efficiency and contribution of each pathway. However, specific kinetic data for this compound production by individual human enzymes are sparse in the literature. The following table summarizes the available information.

| Enzyme/Pathway | Substrate | Product | Km | Vmax | kcat | Source |

| Human 5-Lipoxygenase | Arachidonic Acid | 5-HPETE | ~0.07 (molar fraction in micelles) | 25.76 µmol/min/mg | - | [3] |

| General CYP450 | Arachidonic Acid | HETEs/EETs | Variable | Variable | Variable | Data not available for this compound |

| Non-enzymatic | Arachidonic Acid | This compound | N/A | N/A | N/A | Rate is dependent on ROS levels |

Note: The kinetic parameters for human 5-lipoxygenase are provided as a reference for a related enzymatic reaction. Specific kinetic data for this compound formation by a mammalian 9-lipoxygenase or specific CYP450 isoforms are currently not well-documented in publicly available literature.

Experimental Protocols

In Vitro Assay for this compound Biosynthesis

This protocol provides a general method for measuring the in vitro production of this compound from arachidonic acid by cell lysates or microsomal fractions.

Materials:

-

Cell or tissue homogenates, or isolated microsomes

-

Arachidonic acid solution (in ethanol)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

NADPH (for CYP450-mediated reactions)

-

Internal standard (e.g., d8-9-HETE)

-

Organic solvents for extraction (e.g., ethyl acetate, hexane)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

-

Chiral HPLC column

Procedure:

-

Enzyme Preparation: Prepare cell lysates or microsomal fractions from the tissue or cells of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the enzyme preparation (e.g., using a BCA assay).

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, enzyme preparation (e.g., 50-100 µg of protein), and cofactors (e.g., 1 mM NADPH for CYP assays). Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add arachidonic acid to the reaction mixture to a final concentration of 10-50 µM to initiate the reaction. The final reaction volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.

-

Termination and Extraction: Stop the reaction by adding two volumes of ice-cold ethyl acetate containing the internal standard (d8-9-HETE). Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Solid-Phase Extraction (SPE): Evaporate the organic phase under a stream of nitrogen. Reconstitute the residue in a small volume of methanol/water and apply it to a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage organic solvent and elute the HETEs with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

LC-MS/MS Analysis: Evaporate the eluate and reconstitute the residue in the LC mobile phase. Inject an aliquot into the LC-MS/MS system for quantification of this compound. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection.

-

Chiral Separation (Optional): To determine the enantiomeric composition of the this compound produced, analyze a separate aliquot of the sample using a chiral HPLC column coupled to a suitable detector (e.g., UV or MS).

Lipoxygenase Activity Assay (General Protocol)

This spectrophotometric assay can be used to measure the overall activity of lipoxygenases by monitoring the formation of conjugated dienes.

Materials:

-

Purified lipoxygenase or cell lysate

-

Substrate solution (e.g., arachidonic acid or linoleic acid)

-

Assay buffer (e.g., 50 mM borate buffer, pH 9.0)

-

Spectrophotometer

Procedure:

-

Prepare the substrate solution in the assay buffer.

-

Add the assay buffer and substrate solution to a quartz cuvette.

-

Place the cuvette in the spectrophotometer and record the baseline absorbance at 234 nm.

-

Initiate the reaction by adding the enzyme solution to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 234 nm over time. The rate of increase in absorbance is proportional to the lipoxygenase activity (molar extinction coefficient for hydroperoxides is approximately 25,000 M⁻¹cm⁻¹).

Cytochrome P450 Activity Assay (General Protocol)

This protocol describes a general method to assess the activity of CYP450 enzymes in metabolizing arachidonic acid.

Materials:

-

Microsomal fraction

-

Arachidonic acid

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

LC-MS/MS for product analysis

Procedure:

-

Combine the microsomal preparation, arachidonic acid, and reaction buffer in a microcentrifuge tube.

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction and extract the metabolites as described in Protocol 5.1.

-

Analyze the products by LC-MS/MS to quantify the formation of this compound and other metabolites.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic and non-enzymatic pathways. The lipoxygenase, cytochrome P450, and free radical-mediated routes all contribute to the cellular pool of this bioactive lipid, with each pathway yielding products with distinct stereochemistry. While the general mechanisms of these pathways are understood, a significant gap remains in our knowledge of the specific human enzymes involved in this compound synthesis and their detailed kinetic properties. Further research, utilizing the experimental approaches outlined in this guide, is necessary to fully elucidate the regulation of this compound production. A deeper understanding of these biosynthetic pathways will be instrumental in developing novel therapeutic strategies that target this compound signaling in inflammatory diseases and cancer.

References

- 1. Impaired transactivation of the human CYP2J2 arachidonic acid epoxygenase gene in HepG2 cells subjected to nitrative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of arachidonic acid-metabolizing cytochrome P450s in human megakaryocytic Dami cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interfacial kinetic reaction of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

9-HETE: A Technical Guide to its Role in Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, this compound is implicated in the complex signaling networks that govern inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in inflammation, including its biosynthesis, proposed signaling pathways, and effects on inflammatory cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting inflammatory pathways.

Introduction to this compound and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells[1]. This complex response involves the coordinated action of various immune cells and signaling molecules. Lipid mediators, including eicosanoids, are crucial in the initiation, regulation, and resolution of inflammation. This compound is an eicosanoid produced through both enzymatic and non-enzymatic pathways, and it has been shown to possess proinflammatory properties, primarily through its effects on leukocytes.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through two primary pathways:

-

Cytochrome P450 (CYP) Pathway: Specific isoforms of cytochrome P450 enzymes can directly hydroxylate arachidonic acid to form this compound.[2][3] The 9(S)-HETE enantiomer is specifically formed by rat liver microsomal cytochrome P450.[2] During inflammation, the expression of certain CYP ω-hydroxylases can be altered, potentially increasing the production of pro-inflammatory eicosanoids.[4]

-

Lipid Peroxidation: Non-enzymatic lipid peroxidation of arachidonic acid, often initiated by reactive oxygen species (ROS) during oxidative stress, can lead to the formation of a racemic mixture of this compound (both 9(R)-HETE and 9(S)-HETE). This process is particularly relevant in inflammatory conditions where there is an abundance of ROS.

Figure 1: Biosynthesis pathways of this compound.

Signaling Pathways and Cellular Effects

While a specific high-affinity cell surface receptor for this compound has not yet been definitively identified, its biological activities, particularly chemotaxis, suggest the involvement of a G-protein coupled receptor (GPCR). Many eicosanoids, such as 5-HETE and 12-HETE, exert their effects through GPCRs, leading to the activation of downstream signaling cascades.

Proposed G-Protein Coupled Receptor (GPCR) Activation

It is hypothesized that this compound binds to a yet-to-be-identified GPCR on the surface of inflammatory cells like neutrophils. This interaction is thought to activate heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits, which then propagate the signal intracellularly.

Downstream Signaling Cascades

The activation of a GPCR by this compound is proposed to trigger the following downstream signaling events, based on the known mechanisms of other chemotactic lipids:

-

Intracellular Calcium Mobilization: Activation of phospholipase C (PLC) by the G-protein subunits would lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a critical second messenger in neutrophil activation.

-

MAPK and NF-κB Activation: The signaling cascade initiated by this compound is also likely to involve the activation of mitogen-activated protein kinase (MAPK) pathways and the transcription factor nuclear factor-kappa B (NF-κB). These pathways are central to the expression of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

Figure 2: Proposed this compound signaling pathway.

Effects on Inflammatory Cells

-

Neutrophils: this compound, in a mixture with 8-HETE, has been shown to be a potent chemoattractant for human neutrophils. This chemotactic activity suggests a role for this compound in recruiting neutrophils to sites of inflammation. At optimally chemotactic concentrations, a mixture of 8-HETE and this compound did not stimulate superoxide generation or the release of lysosomal enzymes.

-

Eosinophils and Macrophages: While direct studies on the effects of this compound on eosinophils and macrophages are limited, other HETEs are known to modulate the functions of these cells. Given the role of eosinophils and macrophages in chronic inflammation, investigating the impact of this compound on these cell types is a critical area for future research.

Nuclear Receptor Activation

Interestingly, 9(S)-HETE has been identified as an agonist of the retinoid X receptor gamma (RXRγ), a nuclear receptor. 9(R)-HETE also demonstrates the ability to activate RXRγ-dependent transcription. This finding suggests that in addition to rapid cell-surface receptor-mediated signaling, this compound may also have longer-term effects on gene transcription through nuclear receptor activation.

Quantitative Data on this compound's Inflammatory Effects

The following table summarizes the available quantitative data on the chemotactic potency of a mixture of 8-HETE and this compound on human neutrophils.

| Parameter | Value | Cell Type | Reference |

| Peak Chemotactic Response (8-HETE:this compound, 85:15 w/w) | 5 µg/ml | Human Neutrophils | |

| Chemotactic Potency Ranking | 5-HETE > 8-HETE:this compound > 11-HETE = 12-L-HETE | Human Neutrophils |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the inflammatory effects of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for assessing the chemotactic activity of this compound on neutrophils.

Materials:

-

This compound (and other HETEs for comparison)

-

Human neutrophils isolated from fresh peripheral blood

-

Boyden chambers with micropore filters (e.g., 3-5 µm pore size)

-

Hank's Balanced Salt Solution (HBSS) with 0.1% BSA

-

Wright-Giemsa stain

-

Microscope

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes. Resuspend the purified neutrophils in HBSS with 0.1% BSA at a concentration of 2 x 10^6 cells/ml.

-

Preparation of Chemoattractants: Prepare serial dilutions of this compound in HBSS with 0.1% BSA. A typical concentration range to test would be 0.1 to 10 µg/ml. Use HBSS with 0.1% BSA as a negative control and a known chemoattractant like fMLP (10^-8 M) as a positive control.

-

Assay Setup: Add 200 µl of the chemoattractant solutions to the lower wells of the Boyden chamber. Place the micropore filter over the lower wells. Add 200 µl of the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chambers at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Cell Staining and Counting: After incubation, remove the filters, fix them in methanol, and stain with Wright-Giemsa stain.

-

Data Analysis: Count the number of neutrophils that have migrated to the lower side of the filter in several high-power fields using a microscope. Express the results as the mean number of migrated cells per high-power field.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in neutrophils in response to this compound stimulation.

Materials:

-

This compound

-

Isolated human neutrophils

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HBSS with and without calcium

-

Fluorometric plate reader with kinetic reading capabilities

Procedure:

-

Cell Loading: Resuspend isolated neutrophils in HBSS without calcium at 1-2 x 10^6 cells/ml. Add the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and an equal volume of 20% Pluronic F-127. Incubate at 37°C for 30-45 minutes in the dark.

-

Washing: Wash the cells twice with HBSS without calcium to remove extracellular dye and resuspend them in HBSS with calcium.

-

Measurement: Aliquot the cell suspension into a 96-well black-walled plate. Place the plate in the fluorometric plate reader and record a baseline fluorescence reading.

-

Stimulation: Add this compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time. For Fura-2, measure the ratio of fluorescence at 340 nm and 380 nm excitation. For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

-

Data Analysis: Calculate the change in fluorescence intensity or the fluorescence ratio over time to determine the kinetics and magnitude of the calcium response.

Figure 3: Experimental workflow for calcium mobilization assay.

Measurement of Inflammatory Cytokine Production

This protocol describes how to measure the production of inflammatory cytokines by immune cells in response to this compound.

Materials:

-

This compound

-

Isolated immune cells (e.g., neutrophils, peripheral blood mononuclear cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ELISA kits for specific cytokines (e.g., IL-8, TNF-α)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed the isolated immune cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/ml).

-

Stimulation: Add this compound at various concentrations to the cell cultures. Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a specified time (e.g., 4-24 hours).

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants.

-

ELISA: Perform ELISAs on the supernatants to quantify the concentration of the desired cytokines according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in each sample.

Conclusion and Future Directions

This compound is an emerging player in the complex field of inflammatory lipid mediators. Its established chemotactic effect on neutrophils, coupled with its production through both enzymatic and oxidative stress pathways, positions it as a relevant molecule in the pathogenesis of inflammatory diseases. While the precise signaling mechanisms, including the identification of a specific cell surface receptor, remain to be fully elucidated, the available evidence strongly suggests a role for this compound in recruiting and activating inflammatory cells.

Future research should focus on:

-

Receptor Identification: The deorphanization of the putative this compound receptor is a critical next step to understanding its mechanism of action and for the development of targeted therapeutics.

-

Downstream Signaling: A more detailed characterization of the downstream signaling pathways activated by this compound in different inflammatory cell types is needed.

-

In Vivo Studies: Translating the in vitro findings to in vivo models of inflammation will be essential to validate the pathological relevance of this compound.

-

Therapeutic Potential: The development of selective inhibitors of this compound synthesis or antagonists of its receptor could offer novel therapeutic strategies for a range of inflammatory disorders.

This technical guide provides a foundation for researchers and drug development professionals to further explore the role of this compound in inflammation and to pursue the development of new anti-inflammatory therapies.

References

- 1. Inflammation - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

Non-Enzymatic Synthesis of 9-HETE via Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the non-enzymatic synthesis of 9-hydroxyeicosatetraenoic acid (9-HETE) through the process of lipid peroxidation of arachidonic acid. This compound, a bioactive lipid mediator, is increasingly recognized as a significant biomarker for oxidative stress and is implicated in various physiological and pathological processes. Understanding its formation, independent of enzymatic pathways, is crucial for research in areas such as inflammation, cardiovascular disease, and neurodegeneration. This document details the underlying chemical mechanisms, provides comprehensive experimental protocols for its in vitro generation and quantification, and summarizes the quantitative data on the distribution of HETE isomers. Furthermore, it visualizes the key chemical and signaling pathways, offering a valuable resource for professionals in research and drug development.

Introduction: The Significance of Non-Enzymatic this compound Synthesis

Hydroxyeicosatetraenoic acids (HETEs) are a group of oxygenated metabolites of arachidonic acid. While the enzymatic production of HETEs by lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes is well-characterized, there is a growing interest in their non-enzymatic synthesis via lipid peroxidation. This process is initiated by reactive oxygen species (ROS) and involves a free radical-mediated chain reaction.

The non-enzymatic pathway is particularly relevant in pathological conditions characterized by high levels of oxidative stress. Unlike the stereospecific products of enzymatic reactions, non-enzymatic synthesis yields a racemic mixture of HETE isomers, including 5-, 8-, 9-, 11-, 12-, and 15-HETE.[1] Among these, this compound has emerged as a stable and informative biomarker of oxidative damage. Elevated plasma levels of this compound have been associated with coronary artery disease, highlighting its potential clinical significance.

This guide focuses on the core technical aspects of the non-enzymatic synthesis of this compound, providing researchers with the necessary information to study this process in a laboratory setting.

The Chemical Mechanism of Non-Enzymatic this compound Formation

The non-enzymatic formation of this compound from arachidonic acid is a classic example of a free-radical chain reaction, which can be divided into three main stages: initiation, propagation, and termination.

Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons (C-7, C-10, or C-13) of arachidonic acid by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This results in the formation of a carbon-centered lipid radical.

Propagation: The lipid radical rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from an adjacent polyunsaturated fatty acid (PUFA) molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction. The formation of the 9-hydroperoxyeicosatetraenoic acid (9-HPETE) intermediate is a key step in the eventual formation of this compound.

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product. The lipid hydroperoxides (like 9-HPETE) are relatively unstable and can be reduced to the more stable hydroxyl derivatives (like this compound) by various endogenous reducing agents, such as glutathione peroxidase.

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (e.g., •OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Radical [label="Carbon-Centered Lipid Radical", fillcolor="#FBBC05", fontcolor="#202124"]; O2 [label="Molecular Oxygen (O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peroxyl_Radical [label="Lipid Peroxyl Radical (LOO•)", fillcolor="#FBBC05", fontcolor="#202124"]; PUFA [label="Adjacent PUFA", fillcolor="#F1F3F4", fontcolor="#202124"]; HPETE [label="Lipid Hydroperoxide (9-HPETE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HETE [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ROS -> AA [label="H• Abstraction (Initiation)"]; AA -> Lipid_Radical; Lipid_Radical -> Peroxyl_Radical [label="+ O₂"]; Peroxyl_Radical -> HPETE [label="+ H• from PUFA (Propagation)"]; HPETE -> HETE [label="Reduction"];

} }

Figure 1: Free radical-mediated synthesis of this compound.

Quantitative Data: Isomer Distribution in Non-Enzymatic Peroxidation

The non-enzymatic peroxidation of arachidonic acid results in the formation of various HETE positional isomers. The relative abundance of these isomers can vary depending on the specific experimental conditions and the biological matrix. The following table summarizes available data on the relative yields of HETE isomers from non-enzymatic lipid peroxidation.

| HETE Isomer | Relative Abundance | Experimental System | Reference |

| 5-HETE | Most Abundant | Human red blood cells treated with t-butyl hydroperoxide | [1] |

| 8-HETE | Detected | LDL exposed to endothelial cells or Cu²⁺ | [1] |

| This compound | Detected | LDL exposed to endothelial cells or Cu²⁺ | [1] |

| 11-HETE | Detected | LDL exposed to endothelial cells or Cu²⁺ | [1] |

| 12-HETE | Detected | LDL exposed to endothelial cells or Cu²⁺ | |

| 15-HETE | Detected | LDL exposed to endothelial cells or Cu²⁺ |

Note: The data indicates that while multiple HETE isomers are formed, their relative proportions can differ. In a study involving human red blood cells, 5-HETE was found to be the most prevalent isomer formed under induced oxidative stress.

Experimental Protocols

In Vitro Non-Enzymatic Peroxidation of Arachidonic Acid (Monolayer Autoxidation Model)

This protocol is adapted from a method that utilizes a monolayer of arachidonic acid on a silica support to mimic its arrangement in biological membranes and promote autoxidation.

Materials:

-

Arachidonic acid

-

Silica Gel 60 G

-

Hexane, HPLC grade

-

Methanol, HPLC grade

-

Glass vials (5 ml) with Teflon-lined caps

-

Oven or incubator

-

Nitrogen gas source

Procedure:

-

Preparation of Silica: Dry Silica Gel 60 G in a covered glass dish overnight at 130°C.

-

Coating Arachidonic Acid onto Silica:

-

Dissolve 50 mg of arachidonic acid in 4 ml of hexane in a 5 ml glass vial.

-

Add 500 mg of the dried silica gel to the arachidonic acid solution.

-

Vortex the mixture gently to ensure even coating of the silica.

-

Evaporate the hexane under a gentle stream of nitrogen gas, leaving the arachidonic acid coated on the silica particles.

-

-

Autoxidation:

-

Place the vials containing the arachidonic acid-coated silica sideways in an oven at 60°C for 45 minutes or in an incubator at 37°C for 6 hours in ambient air. These conditions should result in approximately 10% oxidation.

-

-

Extraction of Oxidation Products:

-

After the incubation period, promptly cool the vials on ice.

-

Add 4 ml of methanol to each vial to extract the lipids.

-

Vortex thoroughly and then centrifuge to pellet the silica.

-

Carefully transfer the methanol supernatant containing the oxidation products to a clean vial.

-

-

Sample Preparation for Analysis:

-

Evaporate the methanol under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 85% methanol) for HPLC or LC-MS/MS analysis.

-

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reverse-phase HPLC column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile phase A: Water with 0.1% formic acid.

-

Mobile phase B: Acetonitrile with 0.1% formic acid.

-

This compound analytical standard.

-

Deuterated internal standard (e.g., this compound-d8).

Procedure:

-

Sample Preparation:

-

To the extracted lipid sample (from section 4.1 or other biological samples after appropriate extraction and hydrolysis), add a known amount of the deuterated internal standard.

-

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the analytes using a gradient of mobile phases A and B. A typical gradient might start at a lower percentage of B, increasing over time to elute the more hydrophobic compounds. The flow rate is typically around 0.2-0.4 ml/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound and its deuterated internal standard should be optimized. A common transition for HETEs is m/z 319.2 -> [specific fragment ion].

-

-

Quantification:

-

Generate a standard curve using known concentrations of the this compound analytical standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Signaling Pathways of HETEs

HETEs, including this compound, are known to exert their biological effects by interacting with specific signaling pathways. While a specific receptor for this compound has not been definitively identified, it is believed to act, like other HETEs, through G-protein coupled receptors (GPCRs). Activation of these receptors can lead to a cascade of intracellular events, including the mobilization of calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway.

// Nodes HETE [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="G-Protein Coupled Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP₂", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Mobilization [label="Ca²⁺ Mobilization", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAPK Cascade (Raf-MEK-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors (e.g., AP-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response (Inflammation, Proliferation, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges HETE -> GPCR [label="Binds to"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Mobilization [label="Induces"]; DAG -> PKC [label="Activates"]; PKC -> MAPK_Cascade [label="Activates"]; MAPK_Cascade -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Cellular_Response [label="Regulates Gene Expression"]; Ca_Mobilization -> Cellular_Response; } }

Figure 2: A generalized signaling pathway for HETEs.

This signaling cascade can ultimately lead to the regulation of gene expression through the activation of transcription factors, resulting in various cellular responses such as inflammation, cell proliferation, and migration.

Conclusion

The non-enzymatic synthesis of this compound via lipid peroxidation is a fundamentally important process in the pathophysiology of diseases associated with oxidative stress. This guide provides a comprehensive technical framework for researchers to investigate this pathway. The detailed experimental protocols for the in vitro generation and quantification of this compound, along with the summarized quantitative data and visualization of key pathways, offer a valuable resource to advance our understanding of the role of this compound in health and disease and to facilitate the development of novel therapeutic strategies targeting oxidative stress. Further research is warranted to identify the specific receptor for this compound and to fully elucidate its downstream signaling mechanisms.

References

9-HETE as a potential biomarker for oxidative stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a multitude of chronic and degenerative diseases. Consequently, the identification of reliable biomarkers to assess oxidative stress is of paramount importance for early diagnosis, disease monitoring, and the development of targeted therapeutic interventions. 9-hydroxyoctadecadienoic acid (9-HETE), a lipid mediator derived from the oxidation of linoleic acid, has emerged as a promising biomarker for oxidative stress. This technical guide provides a comprehensive overview of this compound, including its formation, signaling pathways, and the methodologies for its detection and quantification, with a focus on its role as an indicator of oxidative stress in various pathological conditions.

Data Presentation: this compound Levels in Oxidative Stress-Associated Conditions

The following tables summarize quantitative data on this compound levels in various biological matrices from studies investigating conditions associated with oxidative stress. These values highlight the potential of this compound as a biomarker for disease presence and severity.

Table 1: Plasma/Serum this compound Concentrations in Human Studies

| Condition | Patient Group | Control Group | Fold Change/Significance | Reference |

| Benign Prostatic Hyperplasia | Significantly higher levels (p < 0.05) | Lower levels | Statistically significant increase | [1] |

| Type 2 Diabetes with Coronary Artery Disease | Higher in diabetic-CAD group vs. diabetic group and controls | Lower in controls | Significant increase with disease progression | [2] |

| Chronic Hepatitis C | Significantly higher in plasma and erythrocytes | Lower in healthy controls | Significant increase | [3] |

| Neuropathic Pain (animal model) | Strongly increased at the site of nerve injury | Not applicable | Significant local increase | [4] |

Table 2: this compound in Cellular and Animal Models of Oxidative Stress

| Model System | Condition | This compound Levels | Significance | Reference |

| Mouse Brain Ischemia | Ischemia | Significantly and progressively increased | Demonstrates rapid upregulation in response to ischemic stress | [5] |

| Rat Model of Pediatric Traumatic Brain Injury | Traumatic Brain Injury | Levels implicated in injury; inhibitor reduced lesion volume | Suggests a pathological role | |

| Human Umbilical Vein Endothelial Cells | Thrombin Stimulation | Production of radioactive 9-HODE | Indicates formation upon endothelial activation |

Formation of this compound

This compound is formed from linoleic acid, the most abundant polyunsaturated fatty acid in human tissues, through both enzymatic and non-enzymatic pathways.

Enzymatic Pathways:

-

Lipoxygenases (LOX): Various lipoxygenase enzymes can catalyze the oxidation of linoleic acid to form hydroperoxy-octadecadienoic acids (HPODEs), which are then reduced to HODEs, including this compound.

-

Cyclooxygenases (COX): COX-1 and COX-2 can metabolize linoleic acid to 9-HPODE, which is subsequently reduced to this compound.

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also produce this compound from linoleic acid.

Non-Enzymatic Pathway:

-

Free Radical-Mediated Oxidation: Under conditions of oxidative stress, the direct reaction of reactive oxygen species with linoleic acid leads to the formation of a racemic mixture of this compound and other oxidized derivatives.

Signaling Pathways of this compound

This compound exerts its biological effects by activating specific cell surface receptors, primarily the G protein-coupled receptor 132 (GPR132), also known as G2A. Activation of GPR132 by this compound initiates a downstream signaling cascade that has been implicated in inflammatory responses and cell migration.

In macrophages, the binding of this compound to GPR132 can trigger a signaling pathway involving MyD88, PI3K, and AKT, leading to cytoskeleton remodeling and cell migration. This pathway is particularly relevant in the context of neuroinflammation and neuropathic pain.

Experimental Protocols

Accurate and reproducible quantification of this compound is crucial for its validation as a biomarker. The following sections detail a general workflow and a specific protocol for the extraction and analysis of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its measurement.

General Experimental Workflow

Detailed Protocol for this compound Extraction from Plasma

This protocol is adapted from established methods for the analysis of oxidized linoleic acid metabolites.

Materials:

-

Glass tubes

-

Stable isotope-labeled internal standard for this compound (e.g., this compound-d8)

-

0.2 M Sodium hydroxide (NaOH) in methanol

-

0.5 N Hydrochloric acid (HCl)

-

Hexane

-

Nitrogen gas source

-

LC-MS/MS analysis solvent (e.g., 80:20 methanol:water with 0.04% acetic acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation and Hydrolysis: a. Thaw frozen plasma samples on ice. b. To a 50 µL aliquot of plasma in a glass tube, add a known amount of the stable isotope-labeled internal standard. c. Add 200 µL of 0.2 M NaOH in methanol. d. Cap the tube, vortex thoroughly, and incubate at 60°C for 30 minutes to hydrolyze esterified this compound.

-

Liquid-Liquid Extraction: a. After incubation, cool the tubes on ice. b. Acidify the mixture to approximately pH 3 by adding around 100 µL of 0.5 N HCl. c. Add 3 mL of hexane, cap the tube, and vortex for 1 minute. d. Centrifuge at 3000 rpm for 10 minutes at 4°C. e. Carefully transfer the upper organic (hexane) layer to a clean glass tube. f. Repeat the extraction (steps c-e) one more time and combine the organic layers.

-

Sample Concentration and Reconstitution: a. Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the dried residue in 200 µL of a suitable solvent for LC-MS/MS analysis. c. Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed for separation.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its deuterated internal standard are monitored for quantification. For example, a transition for this compound could be m/z 295 -> 171.

This compound in Disease

Elevated levels of this compound have been associated with several diseases characterized by underlying oxidative stress.

-

Cardiovascular Disease: this compound is found in atherosclerotic plaques and its levels are increased in patients with coronary artery disease. It is thought to contribute to the inflammatory processes that drive atherosclerosis.

-

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. Increased levels of this compound have been observed in models of neuroinflammation and neuropathic pain, suggesting its involvement in neuronal damage.

-

Cancer: The role of this compound in cancer is complex. While some studies suggest it may promote tumor growth and angiogenesis, others indicate it could have anti-proliferative effects depending on the cancer type and context.

Conclusion

This compound is a multifaceted lipid mediator that is intricately linked to oxidative stress. Its formation is increased under conditions of oxidative imbalance, and it actively participates in signaling pathways that modulate inflammatory and cellular responses. The availability of robust and sensitive analytical methods, such as LC-MS/MS, allows for its accurate quantification in biological samples. The growing body of evidence supporting the association of elevated this compound levels with various pathologies positions it as a strong candidate for a clinically relevant biomarker of oxidative stress. Further research is warranted to fully elucidate its role in disease pathogenesis and to validate its utility in clinical practice for risk assessment, diagnosis, and monitoring of therapeutic efficacy in oxidative stress-related disorders.

References

- 1. The profile of oxidative stress markers (arachidonic and linoleic acid derivatives) in patients with benign prostatic hyperplasia in relation to metabolic syndrome | Aging [aging-us.com]

- 2. 12S-hydroxyeicosatetraenoic acid levels link to coronary artery disease in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Signaling Mechanisms of 9-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid metabolite of arachidonic acid, produced through both enzymatic and non-enzymatic pathways. Unlike other well-characterized hydroxyeicosatetraenoic acids (HETEs), such as 12-HETE and 20-HETE, which signal through specific G protein-coupled receptors (GPCRs) to activate canonical intracellular signaling cascades, the signaling mechanisms of this compound are less defined. The current body of scientific literature indicates that a primary mode of action for this compound is through the activation of the nuclear retinoid X receptor gamma (RXRγ). This technical guide provides a comprehensive overview of the known intracellular signaling mechanisms of this compound, with a focus on the RXRγ pathway. It includes a summary of its biosynthesis, a detailed description of the RXRγ-mediated signaling, and relevant experimental protocols for its study. It is important to note that while other HETEs have been shown to activate pathways such as MAPK and PI3K/Akt, similar evidence for this compound is currently lacking in the scientific literature.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from the oxygenation of arachidonic acid. They are involved in a multitude of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. While the signaling pathways of several HETE isomers are well-documented, the specific mechanisms of this compound have remained more elusive.

This compound is formed via several pathways, including cytochrome P450-mediated metabolism of arachidonic acid and non-enzymatic lipid peroxidation.[1] It exists as two enantiomers, 9(S)-HETE and 9(R)-HETE, which can exhibit different biological activities. A significant breakthrough in understanding this compound's function was the identification of the nuclear retinoid X receptor gamma (RXRγ) as a direct target.[2][3] This discovery positions this compound as a modulator of gene transcription, influencing a variety of cellular processes.

This guide will synthesize the current knowledge on this compound signaling, focusing on its interaction with RXRγ, and provide practical information for researchers in the field.

Biosynthesis of this compound

This compound can be generated in biological systems through two primary routes:

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can metabolize arachidonic acid to produce various HETE isomers, including this compound.[1]

-

Lipid Peroxidation: Non-enzymatic free radical-mediated oxidation of arachidonic acid can lead to the formation of a racemic mixture of HETEs, including (±)this compound.[1]

The stereochemistry of the this compound produced is dependent on its biosynthetic origin, with enzymatic processes often favoring the production of a specific enantiomer.

Intracellular Signaling Pathway of this compound: The RXRγ-Mediated Pathway

The most well-documented signaling mechanism for this compound involves its function as a ligand for the nuclear receptor RXRγ. Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression.

The proposed signaling pathway for this compound via RXRγ is as follows:

-

Cellular Entry: Being a lipophilic molecule, this compound is thought to diffuse across the plasma and nuclear membranes to reach the nucleoplasm.

-

RXRγ Binding and Activation: Inside the nucleus, this compound directly binds to the ligand-binding domain of RXRγ. Both 9(S)-HETE and 9(R)-HETE have been shown to activate RXRγ-dependent transcription.

-

Heterodimerization and DNA Binding: RXRγ typically forms heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) or Liver X Receptors (LXRs). Upon ligand binding, the RXRγ-containing heterodimer binds to specific DNA sequences known as response elements within the promoter regions of target genes.

-

Recruitment of Co-regulators and Transcriptional Regulation: The activated receptor complex recruits co-activator or co-repressor proteins, which in turn modulate the activity of RNA polymerase II and other components of the transcriptional machinery. This leads to an increase or decrease in the transcription of specific genes.

-

Biological Response: The changes in gene expression result in altered cellular functions, such as differentiation, proliferation, and metabolic regulation.

Caption: this compound RXRγ-mediated signaling pathway.

Quantitative Data

Currently, there is a paucity of quantitative data in the literature regarding the specific signaling events downstream of this compound activation of RXRγ, such as EC50 values for target gene induction or changes in protein expression levels. The available quantitative information primarily relates to its binding and transcriptional activation potential.

| Parameter | Value | Cell System/Assay | Reference |

| 9(S)-HETE Concentration for RXRγ Activation | 300 nM | BHK cell extracts expressing chick RXRγ | |

| 9(R)-HETE Transcriptional Activation of RXRγ | 1.5-fold relative to control | - |

Biological Effects of this compound

The activation of RXRγ by this compound suggests its involvement in various biological processes regulated by this nuclear receptor. These include:

-

Cell Differentiation and Proliferation: RXR heterodimers are known to play crucial roles in cell fate determination and growth. Some studies have investigated the antiproliferative effects of 9-hydroxystearic acid derivatives (structurally related to this compound) on cancer cell lines.

-

Metabolism: RXRγ is involved in the regulation of lipid and glucose metabolism.

-

Development: Retinoid signaling is critical during embryonic development.

Experimental Protocols

Detailed protocols for investigating this compound's effects on canonical signaling pathways like MAPK and PI3K/Akt are not available due to a lack of primary research in this area. However, the following protocols are relevant for studying the known aspects of this compound biology.

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately measure the levels of this compound in biological matrices such as plasma, serum, or cell culture supernatants.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Reversed-phase C18 column

-

This compound analytical standard

-

Deuterated this compound internal standard (e.g., this compound-d8)

-

Organic solvents (e.g., methanol, acetonitrile, formic acid)

-

Solid-phase extraction (SPE) cartridges

-

Biological sample (e.g., plasma)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Add the deuterated internal standard to each sample.

-

Perform protein precipitation by adding a cold organic solvent (e.g., methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (for sample cleanup and concentration):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the lipid fraction containing this compound with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate this compound from other lipids on the C18 column using a gradient of aqueous and organic mobile phases.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate a standard curve using the analytical standard.

-

Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

-

Chiral Separation of this compound Enantiomers by HPLC

Objective: To separate and quantify the 9(S)-HETE and 9(R)-HETE enantiomers.

Materials:

-

High-performance liquid chromatography (HPLC) system with a UV or mass spectrometric detector

-

Chiral stationary phase (CSP) column

-

9(S)-HETE and 9(R)-HETE standards

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

-

Sample Preparation: Extract the lipid fraction from the biological sample as described in Protocol 6.1.

-

HPLC Analysis:

-

Inject the extracted sample onto the chiral column.

-

Elute the enantiomers using an isocratic or gradient mobile phase optimized for the specific chiral column.

-

Detect the separated enantiomers using a UV detector (at the appropriate wavelength for HETEs) or a mass spectrometer.

-

-

Data Analysis:

-

Identify the peaks corresponding to 9(S)-HETE and 9(R)-HETE by comparing their retention times with those of the standards.

-

Quantify each enantiomer based on the peak area.

-

Nuclear Receptor Activation Assay (Reporter Gene Assay)

Objective: To determine if this compound can activate RXRγ-mediated gene transcription in a cell-based system.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression vector for RXRγ

-

Reporter plasmid containing a luciferase gene downstream of an RXR response element (RXRE)

-

Transfection reagent

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate the cells in a multi-well plate.

-

Co-transfect the cells with the RXRγ expression vector and the RXRE-luciferase reporter plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After an appropriate incubation period post-transfection, treat the cells with various concentrations of this compound or a vehicle control.

-

-

Luciferase Assay:

-

After the treatment period (typically 18-24 hours), lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response relationship and calculate the EC50 value.

-

Conclusion

The intracellular signaling of this compound is an area of ongoing research. While the classic GPCR-mediated signaling cascades commonly associated with other HETEs have not been established for this compound, there is compelling evidence for its role as a signaling molecule through the activation of the nuclear receptor RXRγ. This mode of action suggests that this compound's biological effects are primarily mediated through the regulation of gene transcription. Future research is needed to fully elucidate the downstream target genes of this compound-activated RXRγ and to explore the possibility of other, as-yet-unidentified signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biology of this intriguing lipid mediator.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, structure and biological activity of hydroxyeicosatetraenoic acids in Hydra vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Physiological Relevance of 9-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyeicosatetraenoic acid (9-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. Initially identified as a product of cytochrome P450-mediated oxygenation, this compound has since been implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and angiogenesis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and physiological relevance of this compound, with a focus on its signaling pathways and the experimental methodologies used for its study. Quantitative data are summarized, and detailed protocols for key in vitro assays are provided to facilitate further research in this area.

Discovery and Biosynthesis

The discovery of this compound is rooted in the broader exploration of arachidonic acid metabolism. Foundational work by researchers like Jorge H. Capdevila in the 1980s elucidated the role of microsomal cytochrome P-450 (CYP) enzymes in the NADPH-dependent oxygenation of arachidonic acid to various hydroxyeicosatetraenoic acids (HETEs), including the regioisomers to which this compound belongs.[1][2][3] While not initially isolated as a singular discovery, its identity as a key metabolite emerged from these comprehensive studies.

This compound is biosynthesized through multiple enzymatic and non-enzymatic pathways:

-

Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly those of the CYP4A and CYP4F families, can directly hydroxylate arachidonic acid to form this compound, among other HETEs.[4][5] This pathway can produce both the (S) and (R) enantiomers of this compound.

-

Lipoxygenase (LOX) Pathway: While 5-, 12-, and 15-LOX are the primary enzymes for producing their respective HETEs, some LOX isozymes can exhibit minor activity leading to the formation of this compound.

-

Non-Enzymatic Lipid Peroxidation: this compound can also be formed non-enzymatically through the free radical-mediated oxidation of arachidonic acid. This process typically results in a racemic mixture of 9(S)-HETE and 9(R)-HETE.

digraph "this compound Biosynthesis" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis of this compound", splines=ortho, nodesep=0.8, ranksep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

AA [label="Arachidonic Acid\n(in cell membrane)"];

PLA2 [label="Phospholipase A₂ (PLA₂)", shape=ellipse, fillcolor="#FFFFFF"];

Free_AA [label="Free Arachidonic Acid"];

CYP450 [label="Cytochrome P450\n(e.g., CYP4A, CYP4F)", shape=ellipse, fillcolor="#FFFFFF"];

LOX [label="Lipoxygenase (LOX)", shape=ellipse, fillcolor="#FFFFFF"];

Peroxidation [label="Non-Enzymatic\nLipid Peroxidation", shape=ellipse, fillcolor="#FFFFFF"];

Nine_HETE [label="this compound\n(9-hydroxyeicosatetraenoic acid)", fillcolor="#FBBC05", fontcolor="#202124"];

AA -> PLA2 [dir=none];

PLA2 -> Free_AA [label="Liberation"];

Free_AA -> CYP450;

Free_AA -> LOX;

Free_AA -> Peroxidation;

CYP450 -> Nine_HETE;

LOX -> Nine_HETE;

Peroxidation -> Nine_HETE;

}

Workflow for this compound quantification.

Neutrophil Chemotaxis Assay

This protocol describes an in vitro assay to assess the chemotactic effect of this compound on neutrophils using a Boyden chamber or Transwell® system.

Materials:

-

Freshly isolated human neutrophils

-

This compound

-

Chemoattractant (e.g., IL-8 as a positive control)

-

Boyden chamber or 96-well Transwell® plate (5.0 µm pore size)

-

Serum-free cell culture medium

-

Cell viability stain (e.g., Calcein AM) or ATP detection reagent

Procedure:

-

Cell Preparation:

-

Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or red blood cell lysis.

-

Resuspend the purified neutrophils in serum-free medium at a concentration of 2 x 10⁶ cells/mL.

-

Assay Setup:

-

In the lower chamber of the Boyden chamber or Transwell® plate, add different concentrations of this compound (e.g., 0.1 to 10 µg/mL), a positive control (e.g., 10 nM IL-8), and a negative control (medium alone).

-

Place the membrane insert into the wells.

-

Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

-

Quantification of Migration:

-

After incubation, carefully remove the insert.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

-

Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence with a plate reader.

-

Measuring the ATP content of the migrated cells using a luminescent assay.

-

Directly counting the cells under a microscope after staining.

Cancer Cell Proliferation Assay

This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cells using an MTT or similar colorimetric assay.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubation:

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Endothelial Tube Formation Assay (Angiogenesis)

This protocol outlines an in vitro assay to assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line

-

This compound

-

Endothelial cell growth medium (serum-free for starvation)

-

Basement membrane extract (e.g., Matrigel®)

-

96-well cell culture plates

-

Calcein AM (for visualization)

Procedure:

-

Plate Coating:

-

Thaw the basement membrane extract on ice.

-

Add 50 µL of the cold basement membrane extract to each well of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Preparation:

-

Culture HUVECs to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 2-4 x 10⁵ cells/mL.

-

Assay Setup:

-

Prepare different concentrations of this compound in serum-free medium.

-

Mix the HUVEC suspension with the this compound solutions.

-

Carefully add 100 µL of the cell suspension containing this compound or vehicle control onto the solidified basement membrane extract.

-

Incubation and Visualization:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.

-

Monitor the formation of tube-like structures using a phase-contrast microscope.

-

For quantitative analysis, stain the cells with Calcein AM and capture images using a fluorescence microscope.

-

Analyze the images to quantify parameters such as total tube length, number of junctions, and number of loops.

Conclusion

This compound is a multifaceted lipid mediator with emerging roles in key physiological and pathological processes. While its discovery was intertwined with the broader characterization of eicosanoids, its specific functions are becoming increasingly appreciated. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the signaling pathways and biological effects of this compound. A deeper understanding of this molecule holds promise for the development of novel therapeutic strategies for a range of diseases, including inflammatory disorders and cancer.

References

- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Ambiguous Role of 9-HETE in Cancer Cell Proliferation: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The role of hydroxyeicosatetraenoic acids (HETEs), a family of lipid signaling molecules derived from arachidonic acid, in cancer progression is an area of intense investigation. While several isomers, such as 5-HETE, 12-HETE, and 20-HETE, have been characterized as pro-tumorigenic, the specific function of 9-hydroxyeicosatetraenoic acid (9-HETE) in cancer cell proliferation remains largely uncharacterized and presents a significant knowledge gap. This technical guide synthesizes the available, albeit limited, information on this compound and provides a comprehensive overview of the contrasting roles of structurally related lipids.

This document presents two divergent hypotheses for the role of this compound based on the activities of its analogues: an anti-proliferative function, based on the known mechanism of 9-hydroxystearic acid (9-HSA), and a pro-proliferative function, by analogy to other HETE isomers. We provide detailed signaling pathways, quantitative data from related compounds, and robust experimental protocols to guide future research aimed at elucidating the definitive role of this compound in cancer cell proliferation.

Introduction: The HETE Family in Cancer

Arachidonic acid metabolites, collectively known as eicosanoids, are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation and cancer.[1] The hydroxyeicosatetraenoic acids (HETEs) are produced via three main enzymatic pathways: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP450) monooxygenases.[1][2] Different HETE isomers have been shown to act as signaling molecules that can promote cell proliferation, survival, and metastasis in various cancer types.[1] For instance, 5-HETE, 12-HETE, and 20-HETE are frequently upregulated in tumors and have been demonstrated to stimulate cancer cell growth through receptor-mediated activation of pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[3]

Despite the growing body of research on other isomers, this compound remains an enigma in cancer biology. It can be generated via the CYP450 pathway or through non-enzymatic lipid peroxidation. The scarcity of direct evidence necessitates a careful examination of related molecules to hypothesize its potential functions and to design rigorous experimental strategies for its study.

Contrasting Paradigms: Pro- vs. Anti-Proliferative Potential of this compound Analogues

The existing literature presents two conflicting potential roles for this compound, drawn from the activities of its close structural relatives.

The Anti-Proliferative Hypothesis: Insights from 9-Hydroxystearic Acid (9-HSA)